![molecular formula C29H34N2O6 B13532540 1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid](/img/structure/B13532540.png)
1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid is a complex organic compound with a molecular weight of 506.6. It is characterized by the presence of both tert-butoxycarbonyl and fluorenylmethoxycarbonyl protecting groups, which are commonly used in peptide synthesis to protect amino acids from undesired reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid typically involves multiple steps:
Formation of the bipyrrolidine core: This step involves the coupling of two pyrrolidine units under specific conditions.
Introduction of protecting groups: The tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups are introduced to protect the amino and carboxyl groups, respectively.
Final coupling and purification: The protected bipyrrolidine is coupled with other intermediates, followed by purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of large quantities. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反応の分析
Types of Reactions
1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid can undergo various chemical reactions, including:
Deprotection reactions: Removal of the tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups under acidic or basic conditions.
Coupling reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution reactions: Introduction of different functional groups at specific positions on the bipyrrolidine core.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for tert-butoxycarbonyl removal and piperidine for fluorenylmethoxycarbonyl removal.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Deprotected bipyrrolidine: Obtained after removal of protecting groups.
Peptide conjugates: Formed through coupling reactions with other amino acids or peptides.
科学的研究の応用
1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid has several applications in scientific research:
Peptide synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Medicinal chemistry: Investigated for its potential as a drug candidate or as a precursor in the synthesis of bioactive compounds.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for studying protein-protein interactions and cellular processes.
作用機序
The mechanism of action of 1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups protect the amino and carboxyl groups, respectively, preventing undesired reactions during peptide bond formation. Upon completion of the synthesis, these protecting groups are removed to yield the final peptide product.
類似化合物との比較
Similar Compounds
- (2R,4S)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid is unique due to its bipyrrolidine core, which provides additional structural complexity and potential for diverse chemical modifications compared to similar compounds. This uniqueness makes it a valuable building block in the synthesis of complex peptides and bioactive molecules.
特性
分子式 |
C29H34N2O6 |
|---|---|
分子量 |
506.6 g/mol |
IUPAC名 |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C29H34N2O6/c1-29(2,3)37-28(35)31-14-8-13-25(31)22-15-30(16-23(22)26(32)33)27(34)36-17-24-20-11-6-4-9-18(20)19-10-5-7-12-21(19)24/h4-7,9-12,22-25H,8,13-17H2,1-3H3,(H,32,33) |
InChIキー |
PGIRCXWAANHKJP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


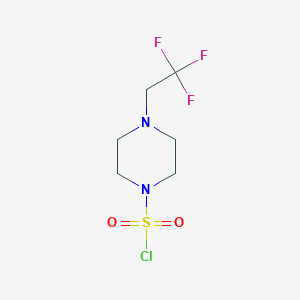
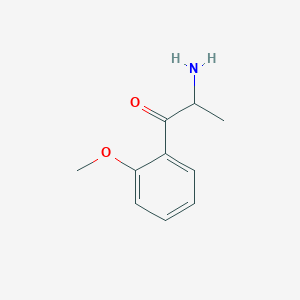
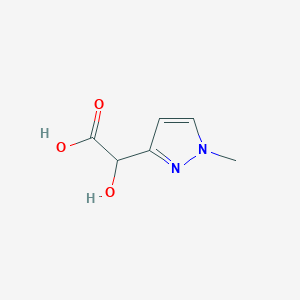
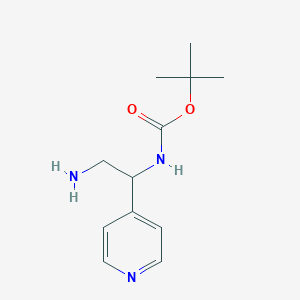
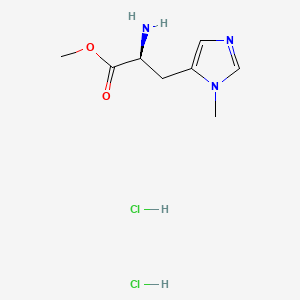
![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B13532502.png)
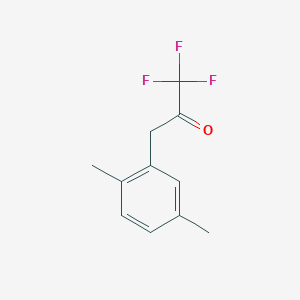
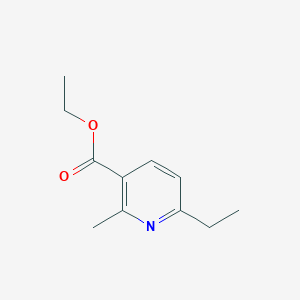
![[1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13532515.png)
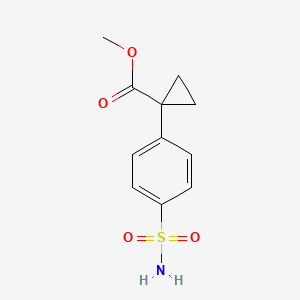

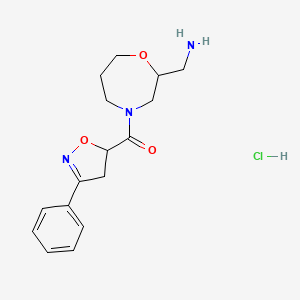
![7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide](/img/structure/B13532544.png)
![5-[Ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13532548.png)
